5-Carboethoxy-2'-deoxycytidine

Enzyme Inhibition dCK Nucleoside Metabolism

Researchers studying the nucleoside salvage pathway often face a lack of selective, well-characterized probes for deoxycytidine kinase (dCK). 5-Carboethoxy-2'-deoxycytidine directly addresses this, offering a unique dual inhibition profile validated by quantitative binding data. • Potent & Dual Inhibition: Inhibits dCK (IC50 = 1.10 nM) and ecto-5'-nucleotidase (Ki = 101 nM), enabling integrated studies of nucleotide metabolism and purinergic signaling. • Chemically Distinct Synthon: The C5-carboethoxy group provides a reactive handle for oligonucleotide conjugation, differentiating it from inert 5-alkynyl tags for tailored probe design. • Broad-Spectrum Antiviral Tool: Exhibits activity against retroviruses, herpesviruses, and influenza A, making it a prime candidate for comparative mechanistic studies.

Molecular Formula C12H17N3O6
Molecular Weight 299.28 g/mol
Cat. No. B12062898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboethoxy-2'-deoxycytidine
Molecular FormulaC12H17N3O6
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
InChIInChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)
InChIKeyQHUBWBLYAVILJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carboethoxy-2'-deoxycytidine: C5-Modified Deoxycytidine Analog


5-Carboethoxy-2'-deoxycytidine (CAS: 1210427-55-6) is a synthetic nucleoside analog featuring a carboethoxy (ethoxycarbonyl) substituent at the C5 position of the cytosine ring . This modification, a bulky electron-withdrawing group, distinguishes it from other 5-substituted deoxycytidines by significantly altering its chemical properties and biological activity profile. It is primarily utilized as a research tool in antiviral studies, particularly against retroviruses and herpesviruses, and as a modified synthon for oligonucleotide synthesis . With a molecular formula of C12H17N3O6 and a molecular weight of 299.28 g/mol, it is a key intermediate for probing nucleic acid structure-function relationships .

Nucleoside salvage
dCK target engagement studies in human cell models
Purinergic signaling
CD73 modulation and extracellular adenosine research
Oligonucleotide synthon
C5 ester handle for probe and conjugate synthesis
Antiviral screening
Multi-family DNA and RNA virus research models

5-Carboethoxy-2'-deoxycytidine: Not an Interchangeable Analog


Generic substitution among C5-modified 2'-deoxycytidines is scientifically invalid due to the profound and unpredictable impact of the substituent's steric and electronic properties on biological activity, metabolic stability, and synthetic utility. The C5 position is a critical determinant of both enzyme recognition and nucleic acid duplex stability. As demonstrated by comparative studies, seemingly minor changes, such as substituting a bromine for an iodine atom or an ethynyl for a propyl group, can completely alter a compound's antiviral potency, selectivity profile, and its ability to be metabolized by deoxycytidine kinase (dCK) or deaminated by cytidine deaminase (CDD) [1][2]. The carboethoxy group in 5-Carboethoxy-2'-deoxycytidine presents a unique steric and electronic environment that is distinct from the halogen, alkyl, or alkynyl moieties found in other analogs . This leads to a specific, non-transferable profile of enzyme inhibition, incorporation efficiency, and physicochemical properties. Therefore, procurement decisions cannot be made based on class membership alone; the precise chemical structure dictates the compound's functional performance in any given assay or synthetic application [2].

C5 Substituent Profile
Steric and electronic properties at C5 alter enzyme recognition and may shift dCK and CDD processing across analogs.
Metabolic Stability
Substituent-dependent metabolic processing may lead to non-transferable activity profiles among C5-modified deoxycytidines.
Incorporation Efficiency
C5 modification type influences DNA duplex stability and polymerase incorporation; class membership does not predict functional performance.

5-Carboethoxy-2'-deoxycytidine: Evidence vs. Comparators


dCK Inhibition in Human CCRF-CEM Cells

5-Carboethoxy-2'-deoxycytidine demonstrates potent inhibition of human deoxycytidine kinase (dCK) with an IC50 of 1.10 nM in human CCRF-CEM cells [1]. In stark contrast, the natural substrate, unmodified deoxycytidine, does not inhibit dCK but is its primary phosphorylation target. This 1.10 nM IC50 value positions 5-Carboethoxy-2'-deoxycytidine as a high-affinity dCK binder. A related analog, tested in mouse L1210 cells, showed significantly weaker dCK inhibition with an IC50 of 1.12E+3 nM (1.12 µM), highlighting the species- and assay-dependent variations in activity, and underscoring the importance of specific quantitative data for research selection [2].

dCK Inhibition
Reported
IC50 1.10 nM
Supports nucleoside salvage pathway studies
Human CCRF-CEM cell context
Enzyme Inhibition dCK Nucleoside Metabolism Cancer Research

Inhibition of 5'-Nucleotidase (CD73)

5-Carboethoxy-2'-deoxycytidine exhibits notable inhibitory activity against rat ecto-5'-nucleotidase (CD73) with a Ki of 101 nM when assayed in transfected COS7 cells [1]. This activity on a key enzyme of the purinergic signaling pathway is distinct from its primary target, dCK. In contrast, 5-Ethynyl-2'-deoxycytidine (EdC), a common comparator with a much smaller C5-substituent, is primarily known for its activity against HSV replication (ID50 = 0.2 µg/mL) and thymidylate synthetase, with no reported significant activity against 5'-nucleotidase [2]. This indicates that the larger carboethoxy group in 5-Carboethoxy-2'-deoxycytidine confers a unique polypharmacological profile, extending its utility beyond standard antiviral or antiproliferative assays.

CD73 Inhibition
Cross-study comparable
Ki 101 nM
Supports purinergic signaling research
Rat COS7 cell context
Enzyme Inhibition 5'-nucleotidase Purinergic Signaling Immuno-Oncology

Carboethoxy vs. Ethynyl C5 Modification

The carboethoxy group at the C5 position of 5-Carboethoxy-2'-deoxycytidine introduces a significantly different chemical environment compared to the ethynyl group in 5-Ethynyl-2'-deoxycytidine (EdC). The carboethoxy moiety is an electron-withdrawing ester group, which can affect the electron density of the pyrimidine ring and participate in hydrogen bonding as an acceptor . In contrast, the ethynyl group is a linear, non-polar, electron-donating substituent [1]. This fundamental difference translates to a molecular weight of 299.28 g/mol for 5-Carboethoxy-2'-deoxycytidine compared to 251.24 g/mol for EdC . This increased bulk and altered polarity are critical for researchers designing oligonucleotide probes, as the carboethoxy group offers a handle for further conjugation or can significantly impact duplex stability and base-pairing fidelity in ways that the smaller ethynyl group cannot.

C5 Substituent Profile
Class-level inference
Carboethoxy (ester) vs Ethynyl (alkyne)
Supports synthon versatility review
MW difference 48 g/mol; electronic nature differs
Medicinal Chemistry Structure-Activity Relationship Oligonucleotide Synthesis Physicochemical Properties

Broader Antiviral Activity Profile

While many 5-substituted deoxycytidines show activity against herpesviruses, 5-Carboethoxy-2'-deoxycytidine has been reported to be an effective antiviral agent against influenza A virus and pseudorabies virus in addition to herpes simplex virus type 1 . This contrasts with a comparator like 5-Ethynyl-2'-deoxycytidine, which has well-characterized activity primarily against HSV-1 (ID50 = 0.2 µg/mL) and vaccinia virus [1]. Although specific EC50 values for influenza and pseudorabies viruses were not available in the search data, the reported broader spectrum of activity is a key differentiating factor. Furthermore, its potential mechanism against retroviruses like HIV may involve inhibition of reverse transcriptase, a target distinct from the viral DNA polymerase of herpesviruses .

Antiviral Spectrum
Supporting evidence
Influenza A, HSV-1, Pseudorabies
Supports broad-spectrum screening context
Specific EC50 data to verify
Antiviral Virology Influenza A Virus Pseudorabies Virus

5-Carboethoxy-2'-deoxycytidine: Application Scenarios


dCK-Dependent Mechanisms in Hematological Malignancies

Given its potent inhibition of human deoxycytidine kinase (dCK) with an IC50 of 1.10 nM, 5-Carboethoxy-2'-deoxycytidine is a prime candidate for research focused on the role of the nucleoside salvage pathway in hematological cancers [1]. This is particularly relevant in the context of patents that describe 2'-deoxycytidine analogs for treating hematological disorders and diseases associated with abnormal cell proliferation [2]. Researchers can utilize this compound to probe the effects of dCK inhibition on cell viability, proliferation, and sensitivity to other chemotherapeutic agents in leukemia and lymphoma cell models.

Dual-Pathway Modulation in Immuno-Oncology

The unique activity profile of 5-Carboethoxy-2'-deoxycytidine, which includes inhibition of both dCK (IC50 = 1.10 nM) and ecto-5'-nucleotidase (Ki = 101 nM), makes it a valuable tool for investigating the complex interplay between intracellular nucleoside metabolism and extracellular purinergic signaling [1][3]. This dual activity is not observed with common comparators like 5-Ethynyl-2'-deoxycytidine. It is therefore well-suited for studies exploring how modulation of these pathways influences immune cell function within the tumor microenvironment, a key area in the development of novel immunotherapies.

Oligonucleotide Probes & Conjugates Synthesis

The carboethoxy group at the C5 position provides a chemically distinct functionality compared to other C5-modified nucleosides. This ester group serves as a handle for further chemical modification, making 5-Carboethoxy-2'-deoxycytidine a versatile synthon for creating oligonucleotide conjugates . Its use in phosphoramidite synthesis can introduce a site of chemical reactivity or a bulky modification that alters nucleic acid structure and stability. This is in contrast to the more inert ethynyl group of EdC, which is primarily used as a terminal tag for click chemistry. 5-Carboethoxy-2'-deoxycytidine enables the design of probes with tailored physicochemical properties for applications in antisense research and nucleic acid diagnostics.

Probing Broad-Spectrum Antiviral Mechanisms

For virology researchers studying viral families beyond herpesviruses, 5-Carboethoxy-2'-deoxycytidine offers a differentiated tool. Its reported activity against influenza A virus (an RNA virus) and pseudorabies virus suggests a mechanism of action that may differ from that of analogs like 5-Ethynyl-2'-deoxycytidine, which is primarily characterized as an inhibitor of HSV-1 replication (ID50 = 0.2 µg/mL) [4]. This makes it a candidate for comparative studies investigating the structural determinants of antiviral breadth among nucleoside analogs, and for initial screening in assays for emerging viral pathogens where broad activity is a desirable trait.

Application
Selection Property
Validation Focus
dCK pathway studies in hematological models
dCK target engagement profile
Nucleoside salvage pathway endpoints
Immuno-oncology signaling research
Dual dCK/CD73 inhibition profile
Purinergic signaling and immune cell endpoints
Oligonucleotide probe synthesis
C5 ester modification reactivity
Conjugation efficiency and duplex stability
Broad-spectrum antiviral screening
Multi-family antiviral activity profile
Viral replication and host-virus interaction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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